3-Pyridinepropanol, 3-methanesulfonate
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Overview
Description
3-Pyridinepropanol, 3-methanesulfonate is a chemical compound with the molecular formula C9H13NO3S. It is derived from 3-pyridinepropanol and methanesulfonyl chloride. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
3-Pyridinepropanol, 3-methanesulfonate can be synthesized through the reaction of 3-pyridinepropanol with methanesulfonyl chloride in the presence of triethylamine in dichloromethane at 0°C . This method ensures a high yield of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-Pyridinepropanol, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
3-Pyridinepropanol, 3-methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce pyridine moieties into various molecules.
Biology: This compound is used in the study of biological pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-pyridinepropanol, 3-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes fission, releasing a reactive intermediate that can interact with nucleophilic sites in biological molecules. This interaction can lead to modifications in the structure and function of target molecules, affecting various biological pathways .
Comparison with Similar Compounds
3-Pyridinepropanol, 3-methanesulfonate can be compared with other similar compounds such as:
3-Pyridinepropanol: This compound lacks the methanesulfonate group and has different reactivity and applications.
2-Pyridineethanol: Another pyridine alcohol with different structural and chemical properties.
2-Pyridinemethanol: Similar to 3-pyridinepropanol but with a different position of the hydroxyl group on the pyridine ring
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
3-pyridin-3-ylpropyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(11,12)13-7-3-5-9-4-2-6-10-8-9/h2,4,6,8H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOASQVWWCYCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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